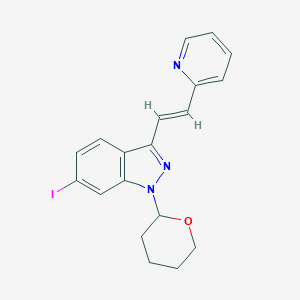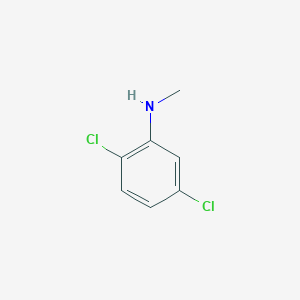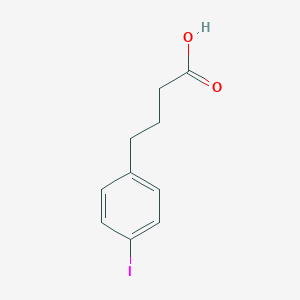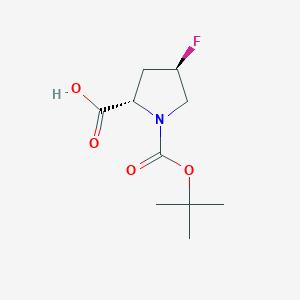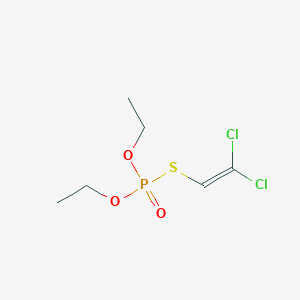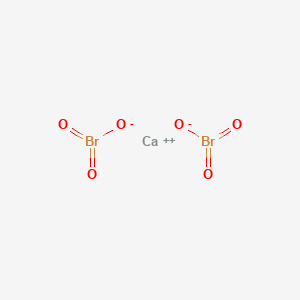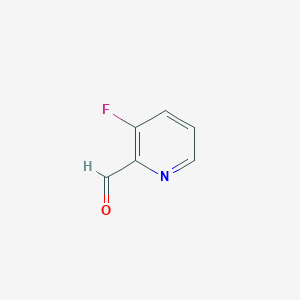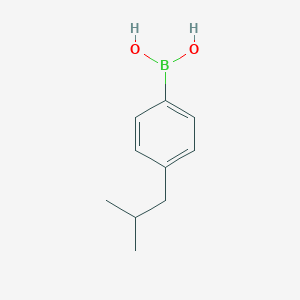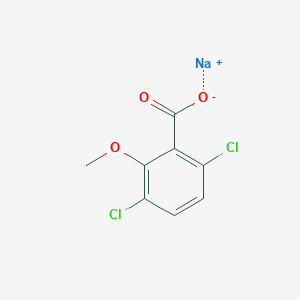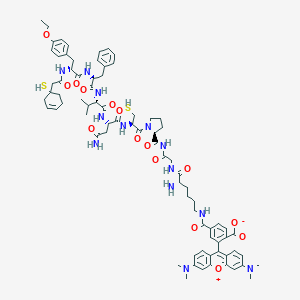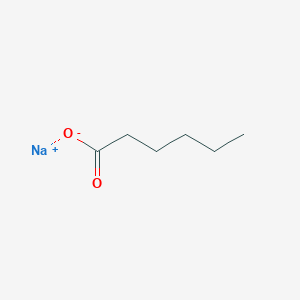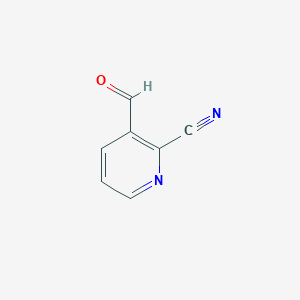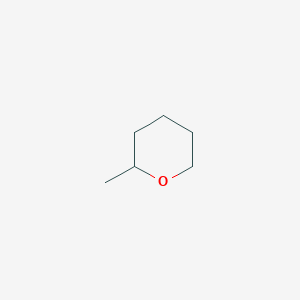
2-Methyltetrahydropyran
概要
説明
2-Methyltetrahydropyran is an organic compound with the chemical formula C6H12O. It is a colorless liquid with a sweet taste and a weak ether odor . This compound is a derivative of tetrahydropyran, which is a six-membered ring containing five carbon atoms and one oxygen atom.
準備方法
Synthetic Routes and Reaction Conditions: 2-Methyltetrahydropyran can be synthesized through various methods. One common method involves the platinum-catalyzed hydroalkoxylation of γ- and δ-hydroxy olefins . Another method includes the reaction of tertiary 1,4- and 1,5-diols with cerium ammonium nitrate at room temperature, yielding tetrahydropyran derivatives in high yield and stereoselectivity . Additionally, lanthanide triflates can catalyze the intramolecular Markovnikov-type hydroalkoxylation/cyclization of primary/secondary and aliphatic/aromatic hydroxyalkenes in room temperature ionic liquids .
Industrial Production Methods: Industrial production of this compound typically involves the hydrogenation of the 3,4-isomer of dihydropyran using Raney nickel . This method is efficient and yields high purity products suitable for various applications.
化学反応の分析
Types of Reactions: 2-Methyltetrahydropyran undergoes several types of chemical reactions, including oxidation, reduction, substitution, and hydroalkoxylation .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often use halogenating agents like chlorine or bromine.
Hydroalkoxylation: Catalysts such as platinum, cerium ammonium nitrate, and lanthanide triflates are used.
Major Products: The major products formed from these reactions include various substituted tetrahydropyran derivatives, which can be further utilized in the synthesis of more complex organic molecules .
科学的研究の応用
2-Methyltetrahydropyran has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2-Methyltetrahydropyran involves its interaction with various molecular targets and pathways. For example, in reduction reactions, it undergoes stereoselective reduction to yield equatorial alcohols, facilitated by intramolecular assistance from the cyclic ether oxygen . This mechanism highlights the compound’s ability to participate in complex chemical transformations.
類似化合物との比較
Tetrahydropyran: A six-membered ring with five carbon atoms and one oxygen atom.
2H-Pyran: A structural motif present in many natural products.
2-Methyltetrahydropyran-4-one: A derivative used in various chemical reactions.
Uniqueness: this compound is unique due to its specific structural configuration, which imparts distinct chemical reactivity and stability. Its ability to undergo stereoselective reactions and form stable derivatives makes it valuable in synthetic chemistry and industrial applications .
特性
IUPAC Name |
2-methyloxane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O/c1-6-4-2-3-5-7-6/h6H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBDQLHBVNXARAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60906150 | |
| Record name | 2-Methyloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60906150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10141-72-7 | |
| Record name | 2-Methyltetrahydropyran | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010141727 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methyloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60906150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


